![molecular formula C13H19BrMgO B6317499 6-(Benzyloxy)hexylmagnesium bromide, 0.50 M in THF CAS No. 112026-22-9](/img/structure/B6317499.png)
6-(Benzyloxy)hexylmagnesium bromide, 0.50 M in THF
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Description
Safety and Hazards
According to the Safety Data Sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer . It reacts violently with water and may form explosive peroxides .
Mechanism of Action
Target of Action
The primary target of 6-(Benzyloxy)hexylmagnesium bromide is various electrophiles, such as carbonyl compounds . The compound’s role is to add to these electrophiles, forming alcohols or carboxylic acids .
Mode of Action
6-(Benzyloxy)hexylmagnesium bromide interacts with its targets through addition reactions . This interaction results in the formation of alcohols or carboxylic acids from carbonyl compounds .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of pharmaceuticals, natural products, and other organic compounds . The downstream effects of these pathways are the production of these compounds.
Pharmacokinetics
As a grignard reagent, it is typically used in situ due to its reactivity and instability in the presence of water or air .
Result of Action
The molecular and cellular effects of the compound’s action are the formation of alcohols or carboxylic acids from carbonyl compounds . These reactions are commonly used for the synthesis of pharmaceuticals, natural products, and other organic compounds .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 6-(Benzyloxy)hexylmagnesium bromide. As a Grignard reagent, it is highly reactive and unstable in the presence of water or air . Therefore, it is typically used in an anhydrous, inert atmosphere .
properties
IUPAC Name |
magnesium;hexoxymethylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O.BrH.Mg/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-7,9-10H,1-4,8,11-12H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIWMUWQSWJUHY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCOCC1=CC=CC=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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